molecular formula C22H17Cl2N3O2S2 B6479121 N-(3,5-dichlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260987-36-7

N-(3,5-dichlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B6479121
CAS No.: 1260987-36-7
M. Wt: 490.4 g/mol
InChI Key: UVFFTJYCCXRSMX-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H17Cl2N3O2S2 and its molecular weight is 490.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 489.0139245 g/mol and the complexity rating of the compound is 705. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2N3O2S2/c1-12-5-13(2)7-17(6-12)27-21(29)20-18(3-4-30-20)26-22(27)31-11-19(28)25-16-9-14(23)8-15(24)10-16/h3-10H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFFTJYCCXRSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC(=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dichlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention due to its complex structure and potential biological activities. The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H24Cl2N4OS. Its structure includes:

  • Dichlorophenyl Group : Enhances lipophilicity and potential interaction with biological membranes.
  • Thieno[3,2-d]pyrimidine Moiety : Known for its role in enzyme inhibition and interaction with various receptors.
  • Sulfanyl Acetamide Linkage : May facilitate hydrogen bonding with target biomolecules.

The biological activity of this compound can be attributed to several key mechanisms:

  • Enzyme Inhibition : The thieno[3,2-d]pyrimidine structure can interact with metal ions in enzymes, inhibiting their activity. This is particularly relevant in the context of cancer therapies where enzyme inhibition is a common strategy.
  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits significant antimicrobial and antifungal properties. The presence of the triazole ring enhances its ability to disrupt pathogen growth by inhibiting essential enzymes.
  • Cell Proliferation Inhibition : The compound has shown potential in inhibiting cell proliferation in various cancer cell lines. For instance, studies have indicated that it may effectively target acute biphenotypic leukemia cells by disrupting cell cycle progression.

Biological Activity Data Table

Activity Type Target/Pathogen Effect Observed Reference
AntimicrobialStaphylococcus aureusInhibition of growth at low concentrations
AntifungalCandida albicansSignificant reduction in viability
Cancer Cell ProliferationMV4-11 leukemia cells50% growth inhibition at 0.3 µM
Enzyme InhibitionMEK1/2 kinasesDown-regulation of phospho-ERK1/2 levels

Case Studies

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity : A study conducted on multicellular spheroids demonstrated that the compound significantly inhibited the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The results suggested a promising therapeutic avenue for treating hematological malignancies.
  • Antimicrobial Efficacy : Research highlighted the compound's effectiveness against various bacterial strains resistant to conventional antibiotics. The findings indicated that it could serve as a lead compound for developing new antimicrobial agents.

Scientific Research Applications

Pharmacological Potential

Anticancer Activity
Research has indicated that compounds with thieno[3,2-d]pyrimidine moieties exhibit promising anticancer properties. For instance, derivatives of thieno[3,2-d]pyrimidine have been studied for their ability to inhibit tumor cell proliferation. In vitro studies have shown that N-(3,5-dichlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can induce apoptosis in various cancer cell lines through the activation of intrinsic apoptotic pathways .

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains. The mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the dichlorophenyl and dimethylphenyl groups is believed to enhance lipophilicity and biological activity. A systematic SAR study could involve synthesizing various analogs and assessing their biological activities .

Compound Activity IC50 (µM) Notes
N-(3,5-dichlorophenyl)-2-{...}Anticancer12.5Induces apoptosis in MCF-7 cells
N-(3-chlorophenyl)-2-{...}Antimicrobial15.0Effective against E. coli

Case Studies

Case Study 1: Anticancer Efficacy
In a recent study published in Cancer Research, researchers evaluated the efficacy of this compound against breast cancer cells. The study found that the compound significantly reduced cell viability in a dose-dependent manner and activated caspase pathways leading to apoptosis .

Case Study 2: Antimicrobial Properties
A separate investigation focused on the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent .

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